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  • Product: 6-Methoxy-3-nitropyridine-2-carbonitrile
  • CAS: 950778-43-5

Core Science & Biosynthesis

Foundational

Physical and chemical properties of 6-Methoxy-3-nitropyridine-2-carbonitrile

An In-Depth Technical Guide to 6-Methoxy-3-nitropyridine-2-carbonitrile Abstract This technical guide provides a comprehensive analysis of 6-Methoxy-3-nitropyridine-2-carbonitrile, a key heterocyclic building block for r...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 6-Methoxy-3-nitropyridine-2-carbonitrile

Abstract

This technical guide provides a comprehensive analysis of 6-Methoxy-3-nitropyridine-2-carbonitrile, a key heterocyclic building block for researchers, scientists, and professionals in drug development. The document delineates the compound's physicochemical properties, spectroscopic profile, synthesis, and chemical reactivity. Emphasis is placed on the rationale behind its synthetic pathways and its potential applications as a versatile intermediate in medicinal chemistry, grounded in the functional roles of its methoxy, nitro, and nitrile substituents. This guide synthesizes available data to offer field-proven insights, detailed experimental protocols, and safety considerations, serving as an essential resource for the scientific community.

Introduction: A Versatile Heterocyclic Intermediate

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous biologically active molecules.[1] 6-Methoxy-3-nitropyridine-2-carbonitrile (CAS No. 950778-43-5) emerges as a particularly valuable intermediate within this class. Its structure is strategically functionalized with an electron-donating methoxy group, a potent electron-withdrawing nitro group, and a synthetically versatile nitrile group.[2][3] This specific arrangement of functional groups imparts a unique reactivity profile, making it a coveted precursor for the synthesis of more complex pharmaceutical compounds.[4][5] The methoxy group can enhance solubility and modulate electronic properties, the nitro group activates the pyridine ring for nucleophilic substitution, and the nitrile moiety serves as a critical pharmacophore or a handle for further chemical transformations.[2][6][7] This guide aims to consolidate the known scientific data on this compound, providing a robust technical foundation for its application in research and development.

Physicochemical and Molecular Properties

The fundamental properties of 6-Methoxy-3-nitropyridine-2-carbonitrile are summarized below. It is important to note that while some data is available for the target compound, other properties are inferred from its direct precursor, 2-Chloro-6-methoxy-3-nitropyridine, due to a lack of publicly available experimental data for the final product.

PropertyValue / DescriptionSource(s)
IUPAC Name 6-methoxy-3-nitropyridine-2-carbonitrileN/A
CAS Number 950778-43-5[4][8]
Molecular Formula C₇H₅N₃O₃Inferred
Molecular Weight 179.13 g/mol [8]
Appearance Inferred: Off-white to yellow powder/solid.[2][4]
Melting Point Data not available. Precursor (2-Chloro-6-methoxy-3-nitropyridine) melts at 78-80 °C.[4][9]
Boiling Point Data not available. Precursor (2-Chloro-6-methoxy-3-nitropyridine) boils at 298.5 °C.[4]
Solubility Data not available. Precursor is slightly soluble in water.[4]
InChI Key YLBYQWJIFUMVLU-UHFFFAOYSA-N[8]

Molecular Structure and Spectroscopic Characterization

The unambiguous identification of 6-Methoxy-3-nitropyridine-2-carbonitrile is essential for its use in synthesis. High-resolution NMR, IR, and mass spectrometry are the primary analytical methods for structural confirmation.[10][11]

Caption: Molecular Structure of 6-Methoxy-3-nitropyridine-2-carbonitrile.

Expected Spectroscopic Signatures
  • ¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. These would appear as doublets due to mutual coupling. A sharp singlet in the upfield region (around 4.0 ppm) would correspond to the three protons of the methoxy group.

  • ¹³C NMR: The carbon NMR spectrum would display seven unique signals. The carbon of the nitrile group (C≡N) would appear in the 115-120 ppm range. The six carbons of the substituted pyridine ring would have distinct chemical shifts influenced by the attached functional groups, with the carbon attached to the methoxy group being the most shielded (lowest ppm value) among the ring carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups.[11] Expected characteristic absorption bands include:

    • ~2230 cm⁻¹: Sharp, medium intensity peak for the nitrile (C≡N) stretch.

    • ~1530 cm⁻¹ and ~1350 cm⁻¹: Strong, sharp peaks corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), respectively.

    • ~2850-3000 cm⁻¹: C-H stretching vibrations from the methoxy group and the aromatic ring.

    • ~1600 cm⁻¹ and ~1470 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridine ring.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) would be a suitable technique.[11] High-resolution mass spectrometry (HRMS) should confirm the elemental composition, with the molecular ion peak [M+H]⁺ expected at an m/z corresponding to the exact mass of C₇H₆N₃O₃.

Generalized Protocol for Spectroscopic Data Acquisition

The following protocol is a generalized procedure for obtaining the necessary spectroscopic data.[11]

  • Sample Preparation:

    • NMR: Dissolve approximately 10-15 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Transfer the solution to a standard 5 mm NMR tube.

    • IR (FTIR-ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

    • MS (ESI): Prepare a dilute solution of the sample (approx. 1 mg/mL) in a solvent such as methanol or acetonitrile.

  • Data Acquisition:

    • NMR: Record ¹H and ¹³C spectra on a 300 or 400 MHz spectrometer. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

    • IR: Collect the spectrum using an FTIR spectrometer, typically scanning from 4000 to 400 cm⁻¹.

    • MS: Introduce the sample solution into the ESI source of the mass spectrometer and acquire the spectrum in positive ion mode.

Synthesis and Chemical Reactivity

6-Methoxy-3-nitropyridine-2-carbonitrile is not typically prepared in a single step but is the product of a multi-step synthetic pathway. The most logical route involves the cyanation of a halogenated precursor.[4][5]

Synthetic Pathway

The synthesis begins with a common starting material, 2,6-dichloropyridine, and proceeds through nitration, selective methoxylation, and finally, cyanation. This pathway is advantageous as it utilizes readily available reagents and provides good control over regioselectivity.

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Exploratory

An In-depth Technical Guide to the Thermodynamic Stability and Melting Point of 6-Methoxy-3-nitropyridine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction to 6-Methoxy-3-nitropyridine-2-carbonitrile 6-Methoxy-3-nitropyridine-2-carbonitrile is a substituted pyridine derivative with a molec...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 6-Methoxy-3-nitropyridine-2-carbonitrile

6-Methoxy-3-nitropyridine-2-carbonitrile is a substituted pyridine derivative with a molecular formula of C₇H₅N₃O₃ and a molecular weight of 179.13 g/mol .[1][2] Its structure, featuring a pyridine ring functionalized with a methoxy, a nitro, and a nitrile group, makes it a potentially valuable building block in the synthesis of more complex molecules for pharmaceutical and material science applications. The presence of these functional groups is expected to significantly influence its chemical reactivity, solubility, and thermal properties.[3]

A thorough understanding of the thermodynamic stability and melting point of 6-Methoxy-3-nitropyridine-2-carbonitrile is paramount for its handling, storage, and application in further synthetic processes. These parameters are critical for ensuring the safety, purity, and reproducibility of experimental outcomes.

Table 1: Physicochemical Properties of 6-Methoxy-3-nitropyridine-2-carbonitrile

PropertyValueReference
CAS Number 950778-43-5[1][4]
Molecular Formula C₇H₅N₃O₃[4]
Molecular Weight 179.13 g/mol [1][2]
Physical Form Solid
Purity Typically ≥97% or 98%[1]
InChI Key YLBYQWJIFUMVLU-UHFFFAOYSA-N[1][4]
Storage Room Temperature, in a dry and well-ventilated area[2]

Synthesis of 6-Methoxy-3-nitropyridine-2-carbonitrile

The synthesis of 6-Methoxy-3-nitropyridine-2-carbonitrile can be achieved from 2-Chloro-6-methoxy-3-nitropyridine.[5][6] This precursor serves as a key intermediate in the production of various nitropyridine derivatives. The following diagram illustrates a potential synthetic pathway.

Synthesis_Pathway 2,6-dichloropyridine 2,6-dichloropyridine 2,6-dichloro-3-nitropyridine 2,6-dichloro-3-nitropyridine 2,6-dichloropyridine->2,6-dichloro-3-nitropyridine Nitration 2-Chloro-6-methoxy-3-nitropyridine 2-Chloro-6-methoxy-3-nitropyridine 2,6-dichloro-3-nitropyridine->2-Chloro-6-methoxy-3-nitropyridine Methoxylation 6-Methoxy-3-nitropyridine-2-carbonitrile 6-Methoxy-3-nitropyridine-2-carbonitrile 2-Chloro-6-methoxy-3-nitropyridine->6-Methoxy-3-nitropyridine-2-carbonitrile Cyanation

Caption: Proposed synthesis pathway for 6-Methoxy-3-nitropyridine-2-carbonitrile.

A crucial step in this synthesis involves the cyanation of 2-Chloro-6-methoxy-3-nitropyridine. This can be accomplished using a cyanide salt, such as sodium cyanide or potassium cyanide, in a suitable solvent. Careful control of reaction conditions is essential to ensure a high yield and purity of the final product.

Determination of Thermodynamic Stability and Melting Point: Experimental Protocols

The thermodynamic stability and melting point of a solid organic compound are best determined using a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[7][8][9] These techniques provide quantitative data on the thermal behavior of a material as a function of temperature.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as it is heated at a controlled rate.[10] This technique is invaluable for determining the thermal stability of a compound, identifying decomposition temperatures, and analyzing its composition. A stable compound will show no significant mass loss until it reaches its decomposition temperature.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of 6-Methoxy-3-nitropyridine-2-carbonitrile into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Place the sample pan in the TGA instrument.

    • Purge the furnace with an inert atmosphere, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 25-30 °C.

    • Heat the sample at a linear rate of 10 °C/min to a final temperature of approximately 500 °C, or until the decomposition is complete.

  • Data Acquisition: Continuously record the sample mass as a function of temperature. The resulting plot of mass versus temperature is the TGA curve.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference material as a function of temperature.[10] It is a powerful technique for determining the melting point, enthalpy of fusion, and identifying other phase transitions such as glass transitions and solid-solid transitions. The melting of a crystalline solid is observed as an endothermic peak on the DSC thermogram.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 1-3 mg of 6-Methoxy-3-nitropyridine-2-carbonitrile into a standard aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan (an empty, crimped aluminum pan) in the DSC cell.

    • Purge the cell with an inert atmosphere, such as nitrogen, at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 25 °C.

    • Heat the sample at a controlled rate, typically 5-10 °C/min, to a temperature above the anticipated melting point but below the decomposition temperature determined by TGA.

    • Cool the sample back to the starting temperature at a similar rate.

    • Perform a second heating cycle under the same conditions. The data from the second heating scan is often used for analysis to ensure a uniform thermal history of the sample.

  • Data Acquisition: Record the differential heat flow as a function of temperature.

Thermal_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Thermal Analysis cluster_data Data Interpretation Compound 6-Methoxy-3-nitropyridine-2-carbonitrile TGA Thermogravimetric Analysis (TGA) Compound->TGA DSC Differential Scanning Calorimetry (DSC) Compound->DSC Stability Thermodynamic Stability (Decomposition Temperature) TGA->Stability Identifies Decomposition Temperature Range MeltingPoint Melting Point (Endothermic Peak) DSC->MeltingPoint Determines Onset and Peak of Melting

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation Protocol for 6-Methoxy-3-nitropyridine-2-carbonitrile

Target Audience: Synthetic Organic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide Introduction and Strategic Utility 6-Methoxy-3-nitropyri...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Organic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction and Strategic Utility

6-Methoxy-3-nitropyridine-2-carbonitrile (CAS RN: 950778-43-5)[1] is a highly functionalized, electron-deficient pyridine derivative. In medicinal chemistry and fine chemical synthesis, it serves as a critical building block due to its orthogonal reactive sites. It is frequently utilized as a reactant in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings[2]. Furthermore, its structural motif is highly relevant in the development of advanced heterocyclic scaffolds, including potential inhibitors of Cyclin G-Associated Kinase (GAK)[3].

Mechanistic Rationale and Route Selection

The most direct and reliable synthesis of 6-methoxy-3-nitropyridine-2-carbonitrile proceeds via the cyanation of its halogenated precursor, 2-chloro-6-methoxy-3-nitropyridine (CAS RN: 38533-61-8)[4].

Causality of Experimental Choices:

  • Reaction Type: This transformation utilizes a modified Rosenmund-von Braun reaction, which typically requires harsh conditions for unactivated aryl halides. However, the presence of the strongly electron-withdrawing nitro group at the C3 position significantly activates the C2-chloride bond toward nucleophilic aromatic substitution ( SN​Ar ) and transition-metal insertion[5].

  • Reagent Selection: Copper(I) cyanide (CuCN) is employed as both the cyanide source and the mediator. Because of the substrate's activation, the reaction proceeds under relatively mild conditions (90 °C) compared to standard Rosenmund-von Braun cyanations (which often require >150 °C)[5].

  • Solvent: N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent to solubilize the organic precursor and stabilize the transition state, facilitating the nucleophilic exchange.

Reaction Parameters and Quantitative Data

The following table outlines the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount
2-Chloro-6-methoxy-3-nitropyridineSubstrate188.571.01.89 g (10 mmol)
Copper(I) cyanide (CuCN)Cyanating Agent89.563.02.69 g (30 mmol)
N,N-Dimethylformamide (DMF)Solvent73.09-20.0 mL (0.5 M)
Aqueous Ammonia (28%)Quenching Agent17.03Excess50.0 mL
Ethyl Acetate (EtOAc)Extraction Solvent88.11-3 x 50 mL

Experimental Workflow

SynthesisWorkflow Start Substrate: 2-Chloro-6-methoxy-3-nitropyridine Reagents Reagent Addition: CuCN (3.0 eq) in Anhydrous DMF Start->Reagents Reaction Thermal Activation: 90 °C for 5 Hours (Inert Atmosphere) Reagents->Reaction Quench Reaction Quench: Cool to RT, Add Aq. NH3 / Ice (Complexes Copper Salts) Reaction->Quench Extraction Liquid-Liquid Extraction: EtOAc / Aqueous Phase Quench->Extraction Purification Purification: Silica Gel Column Chromatography Extraction->Purification Product Target Compound: 6-Methoxy-3-nitropyridine-2-carbonitrile Purification->Product

Caption: Step-by-step experimental workflow for the cyanation of 2-chloro-6-methoxy-3-nitropyridine.

Step-by-Step Synthesis Protocol

Phase 1: Preparation and Reaction Execution
  • Equipment Setup: Oven-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Fit the flask with a reflux condenser and flush the system with inert gas (Nitrogen or Argon) for 10 minutes to displace oxygen and atmospheric moisture.

  • Substrate Solubilization: Add 2-chloro-6-methoxy-3-nitropyridine (1.89 g, 10.0 mmol) to the flask. Inject 20.0 mL of anhydrous DMF via syringe and stir until the substrate is fully dissolved.

  • Reagent Addition: Briefly remove the septum under a positive flow of inert gas and add Copper(I) cyanide (2.69 g, 30.0 mmol) in one portion. Re-seal the flask. Note: CuCN is highly toxic; handle exclusively inside a certified fume hood with appropriate PPE.

  • Heating: Submerge the reaction flask into a pre-heated oil bath or heating block set to 90 °C. Maintain vigorous stirring at this temperature for exactly 5 hours[5].

  • Monitoring: Monitor reaction progress via TLC (Hexanes/EtOAc, 3:1) or LC-MS to confirm the complete consumption of the starting material.

Phase 2: Quenching and Copper Decomplexation

Expert Insight: The primary challenge in Rosenmund-von Braun reactions is the formation of insoluble copper complexes during workup, which cause severe emulsions. Using aqueous ammonia is critical as it forms water-soluble [Cu(NH3​)4​]2+ complexes, liberating the organic product.

  • Cooling: Remove the flask from the heat source and allow it to cool to ambient room temperature.

  • Quenching: Pour the crude reaction mixture slowly into a beaker containing a vigorously stirred mixture of crushed ice (50 g) and 28% aqueous ammonia solution (50 mL). Stir the resulting deep-blue aqueous suspension for 30 minutes to ensure complete complexation of the copper salts.

Phase 3: Extraction and Purification
  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Washing: Combine the organic extracts and wash sequentially with deionized water (2 × 50 mL) to remove residual DMF, followed by saturated aqueous sodium chloride (brine, 50 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Chromatography: Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of Petroleum Ether/Ethyl Acetate to isolate the pure 6-methoxy-3-nitropyridine-2-carbonitrile.

References

  • Grisez, T., et al. (2024). "Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase." Molecules, 29(5), 954. MDPI. Available at: [Link]

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Application

Application Notes & Protocols: 6-Methoxy-3-nitropyridine-2-carbonitrile in Agrochemical Development

Introduction: A Versatile Scaffold for Agrochemical Innovation 6-Methoxy-3-nitropyridine-2-carbonitrile is a highly functionalized heterocyclic compound poised for significant application in agrochemical research and dev...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Scaffold for Agrochemical Innovation

6-Methoxy-3-nitropyridine-2-carbonitrile is a highly functionalized heterocyclic compound poised for significant application in agrochemical research and development. While not yet a widely commercialized active ingredient itself, its strategic combination of a pyridine core, a methoxy group, a nitro moiety, and a nitrile function renders it an exceptionally versatile intermediate. The pyridine ring is a proven pharmacophore in numerous successful agrochemicals, and the substituents on this particular scaffold offer multiple avenues for synthetic elaboration.[1]

The electron-withdrawing nature of the nitro and cyano groups activates the pyridine ring for various chemical transformations, while the methoxy group can influence the molecule's solubility, metabolic stability, and target-site interactions.[2][3] This document provides a technical guide for researchers, outlining detailed protocols for the synthesis of 6-Methoxy-3-nitropyridine-2-carbonitrile and its potential applications as a key building block in the development of novel herbicides, insecticides, and fungicides. The methodologies presented are grounded in established chemical principles and analogous transformations reported in peer-reviewed literature and patent filings.

I. Synthesis of the Core Intermediate: 6-Methoxy-3-nitropyridine-2-carbonitrile

The synthesis of 6-Methoxy-3-nitropyridine-2-carbonitrile can be efficiently achieved from commercially available precursors. The following protocol describes a plausible and robust pathway. The foundational logic is to introduce the nitrile group onto a pre-functionalized pyridine ring. A common strategy for synthesizing substituted pyridines involves starting with more accessible chlorinated pyridines and performing sequential nucleophilic aromatic substitution and functional group interconversion.[4][5]

Protocol 1: Synthesis of 6-Methoxy-3-nitropyridine-2-carbonitrile

This protocol outlines a two-step synthesis starting from 2-chloro-6-methoxy-3-nitropyridine.

Step 1: Synthesis of 2-Chloro-6-methoxy-3-nitropyridine This intermediate is often prepared via the nitration of 2-chloro-6-methoxypyridine, which itself can be synthesized from 2,6-dichloropyridine.[6]

Step 2: Cyanation of 2-Chloro-6-methoxy-3-nitropyridine The introduction of the nitrile group at the C2 position is achieved via a nucleophilic substitution of the chlorine atom. Metal-catalyzed cyanation reactions are highly effective for this transformation.

  • Rationale: The choice of a palladium catalyst, such as Pd(PPh₃)₄, and a cyanide source like Zn(CN)₂ is based on its high functional group tolerance and efficacy in cyanation of aryl halides. The nitro and methoxy groups are stable under these conditions. DMF is selected as a high-boiling polar aprotic solvent to ensure solubility of the reactants and facilitate the reaction at an elevated temperature.

Materials:

  • 2-Chloro-6-methoxy-3-nitropyridine

  • Zinc Cyanide (Zn(CN)₂)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Toluene

  • Ethyl Acetate

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a dry, three-necked round-bottom flask purged with nitrogen, add 2-Chloro-6-methoxy-3-nitropyridine (1.0 eq), Zinc Cyanide (0.6 eq), and Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Add anhydrous DMF (approx. 5-10 mL per gram of starting material) via syringe.

  • Heat the reaction mixture to 90-100 °C under a nitrogen atmosphere and stir vigorously for 6-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with toluene.

  • Filter the mixture through a pad of Celite to remove insoluble inorganic salts. Wash the pad with additional toluene.

  • Transfer the filtrate to a separatory funnel and wash sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 6-Methoxy-3-nitropyridine-2-carbonitrile as a solid.

II. Application in Herbicide Development

The 6-methoxy-3-nitropyridine scaffold is present in some herbicidally active molecules.[7] The functional groups of the title compound provide a platform for creating derivatives that could mimic existing herbicide classes or exhibit novel modes of action. A key transformation is the reduction of the nitro group to an amine, which serves as a versatile handle for further derivatization.

Proposed Application: Synthesis of a Protoporphyrinogen Oxidase (PPO) Inhibitor Analog

Many PPO-inhibiting herbicides feature a substituted aniline or similar nitrogen-containing ring system. By reducing the nitro group of the title compound, we can access a 3-amino-2-cyanopyridine scaffold that can be elaborated into potential PPO inhibitors.

Protocol 2: Synthesis of a Hypothetical Herbicidal Amide

Step 1: Reduction of the Nitro Group

  • Rationale: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is a clean and efficient method for reducing aromatic nitro groups to amines without affecting the nitrile or methoxy groups. Acetic acid is used as the solvent to facilitate the reaction and ensure the substrate remains protonated and soluble.

Materials:

  • 6-Methoxy-3-nitropyridine-2-carbonitrile

  • 10% Palladium on Carbon (Pd/C)

  • Acetic Acid

  • Methanol

  • Sodium Bicarbonate solution

Procedure:

  • Dissolve 6-Methoxy-3-nitropyridine-2-carbonitrile (1.0 eq) in acetic acid in a hydrogenation flask.

  • Carefully add 10% Pd/C (approx. 5-10 mol%).

  • Pressurize the vessel with hydrogen gas (H₂) to 50 psi.

  • Stir the mixture vigorously at room temperature for 4-8 hours.

  • Monitor the reaction by TLC. Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield 3-Amino-6-methoxypyridine-2-carbonitrile.

Step 2: Acylation of the Amine

  • Rationale: The resulting aminopyridine can be acylated with a suitable acid chloride to introduce a side chain known for herbicidal activity. Pyridine is used as a base to scavenge the HCl byproduct.

Materials:

  • 3-Amino-6-methoxypyridine-2-carbonitrile

  • Propionyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Pyridine

Procedure:

  • Dissolve 3-Amino-6-methoxypyridine-2-carbonitrile (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.2 eq) followed by the dropwise addition of propionyl chloride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify by column chromatography or recrystallization to obtain the target N-(2-cyano-6-methoxypyridin-3-yl)propanamide.

III. Application in Insecticide Development

The pyridine scaffold is central to major classes of insecticides, including neonicotinoids and pyridyl-based compounds.[8][9] The nitrile group itself is a key feature in some insecticidal molecules and can serve as a bioisostere for other functional groups.[10]

Proposed Application: Synthesis of an Insecticidal Pyrazole-Pyridine Analog

The 3-amino-6-methoxypyridine-2-carbonitrile intermediate from Protocol 2 can be used to construct fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines, which have been investigated for insecticidal activity.[11]

Protocol 3: Synthesis of a Pyrazolo[3,4-b]pyridine Derivative
  • Rationale: The reaction of an ortho-amino-nitrile with hydrazine hydrate is a classic and efficient method for constructing a pyrazole ring fused to an aromatic system (a Friedlander-type synthesis). The reaction proceeds through the formation of a hydrazone followed by intramolecular cyclization.

Materials:

  • 3-Amino-6-methoxypyridine-2-carbonitrile

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Suspend 3-Amino-6-methoxypyridine-2-carbonitrile (1.0 eq) in ethanol.

  • Add hydrazine hydrate (3.0 eq) to the suspension.

  • Heat the mixture to reflux and maintain for 6-10 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • A precipitate should form. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the 3-amino-6-methoxy-1H-pyrazolo[3,4-b]pyridin-2-amine. This product can be further derivatized to optimize insecticidal activity.

IV. Application in Fungicide Development

Many modern fungicides are based on nitrogen-containing heterocycles, including pyridines and pyrimidines.[12][13] The nitrile group of the title compound can be hydrolyzed to an amide, a functional group present in many successful fungicides, such as the SDHI (Succinate Dehydrogenase Inhibitor) class.

Proposed Application: Synthesis of a Fungicidal Carboxamide Analog

This pathway involves the hydrolysis of the nitrile to a carboxylic acid, followed by amide coupling with a suitable amine.

Protocol 4: Synthesis of a Hypothetical Fungicidal Carboxamide

Step 1: Hydrolysis of the Nitrile to a Carboxylic Acid

  • Rationale: Acid-catalyzed hydrolysis is a standard method for converting nitriles to carboxylic acids. The use of concentrated sulfuric acid and water at elevated temperatures drives the reaction to completion.

Materials:

  • 6-Methoxy-3-nitropyridine-2-carbonitrile

  • Concentrated Sulfuric Acid

  • Water

Procedure:

  • Carefully add 6-Methoxy-3-nitropyridine-2-carbonitrile (1.0 eq) to a mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v).

  • Heat the mixture to 100-110 °C and stir for 8-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.

  • Adjust the pH of the solution to 2-3 with a concentrated NaOH solution.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to yield 6-Methoxy-3-nitropyridine-2-carboxylic acid.

Step 2: Amide Coupling

  • Rationale: Standard peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) are used to form the amide bond under mild conditions, preventing side reactions with the nitro group.

Materials:

  • 6-Methoxy-3-nitropyridine-2-carboxylic acid

  • 2-Fluoroaniline (or other desired amine)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve 6-Methoxy-3-nitropyridine-2-carboxylic acid (1.0 eq), HOBt (1.2 eq), and 2-fluoroaniline (1.1 eq) in anhydrous DCM.

  • Add DIPEA (2.5 eq) to the mixture.

  • Add EDC (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 12-24 hours.

  • Dilute the reaction with DCM and wash with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by column chromatography to yield the target N-(2-fluorophenyl)-6-methoxy-3-nitropyridine-2-carboxamide.

V. Data Summary & Visualizations

Table 1: Potential Agrochemical Candidates Derived from 6-Methoxy-3-nitropyridine-2-carbonitrile
Compound ClassHypothetical StructureTarget ApplicationPotential Mode of Action
Propanamide N-(2-cyano-6-methoxypyridin-3-yl)propanamideHerbicidePPO Inhibition / Amino Acid Synthesis Inhibition
Pyrazolopyridine 3-Amino-6-methoxy-1H-pyrazolo[3,4-b]pyridin-2-amineInsecticideGABA-gated chloride channel antagonist
Carboxamide N-(2-fluorophenyl)-6-methoxy-3-nitropyridine-2-carboxamideFungicideSuccinate Dehydrogenase Inhibition (SDHI)
Diagrams of Synthetic Pathways

G cluster_0 Protocol 1: Synthesis of Core Intermediate A 2-Chloro-6-methoxy- 3-nitropyridine B 6-Methoxy-3-nitro- pyridine-2-carbonitrile A->B  Zn(CN)₂, Pd(PPh₃)₄  DMF, 90-100°C

Caption: Synthesis of the core intermediate.

G cluster_1 Protocol 2: Herbicide Candidate Synthesis C 6-Methoxy-3-nitro- pyridine-2-carbonitrile D 3-Amino-6-methoxy- pyridine-2-carbonitrile C->D  H₂, Pd/C  Acetic Acid E N-(2-cyano-6-methoxy- pyridin-3-yl)propanamide D->E  Propionyl Chloride  Pyridine, DCM

Caption: Proposed synthesis of a herbicide candidate.

G cluster_2 Protocol 3: Insecticide Candidate Synthesis F 3-Amino-6-methoxy- pyridine-2-carbonitrile G 3-Amino-6-methoxy-1H- pyrazolo[3,4-b]pyridin-2-amine F->G  Hydrazine Hydrate  Ethanol, Reflux

Caption: Proposed synthesis of an insecticide candidate.

G cluster_3 Protocol 4: Fungicide Candidate Synthesis H 6-Methoxy-3-nitro- pyridine-2-carbonitrile I 6-Methoxy-3-nitro- pyridine-2-carboxylic acid H->I  H₂SO₄, H₂O  100-110°C J N-(2-fluorophenyl)-6-methoxy- 3-nitropyridine-2-carboxamide I->J  2-Fluoroaniline, EDC, HOBt  DIPEA, DCM

Caption: Proposed synthesis of a fungicide candidate.

Conclusion

6-Methoxy-3-nitropyridine-2-carbonitrile represents a promising and synthetically tractable starting material for the discovery of new agrochemicals. Its diverse functional groups allow for the strategic construction of molecules targeting a range of biological pathways in weeds, insects, and fungi. The protocols and applications detailed in this guide serve as a foundational framework for researchers to explore the rich chemical space accessible from this versatile intermediate, paving the way for the development of next-generation crop protection solutions.

References

  • 7][14][15]triazolo[1,5-a]pyrimidin-2-yl)arylsulfonamides. Molecules.

Sources

Method

Application Note: A Scalable and Robust Synthesis of 6-Methoxy-3-nitropyridine-2-carbonitrile

Introduction: Significance and Synthetic Challenges 6-Methoxy-3-nitropyridine-2-carbonitrile is a pivotal heterocyclic building block in medicinal chemistry and drug development. Its unique substitution pattern, featurin...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Significance and Synthetic Challenges

6-Methoxy-3-nitropyridine-2-carbonitrile is a pivotal heterocyclic building block in medicinal chemistry and drug development. Its unique substitution pattern, featuring a methoxy group, a nitro group, and a nitrile, provides a versatile scaffold for constructing complex molecular architectures. The pyridine core is a common motif in pharmaceuticals, and the strategic placement of electron-withdrawing (nitro, cyano) and electron-donating (methoxy) groups allows for precise, regioselective modifications in subsequent synthetic steps. This intermediate is particularly valuable in the synthesis of kinase inhibitors and other targeted therapeutics.

The scale-up of nitropyridine synthesis presents significant challenges, primarily related to the management of highly exothermic nitration reactions and the handling of potentially hazardous reagents.[1][2] Ensuring regiochemical control during the introduction of substituents onto the pyridine ring is another critical aspect that demands a well-designed synthetic strategy. This guide details a robust and scalable two-step synthesis pathway starting from commercially available 2-amino-6-methoxypyridine, focusing on process safety, operational efficiency, and high purity of the final product.

Recommended Synthetic Pathway: Diazotization-Cyanation

The selected pathway involves a two-step sequence: (1) Nitration of 2-amino-6-methoxypyridine to form 2-amino-6-methoxy-3-nitropyridine, followed by (2) a Sandmeyer-type reaction involving diazotization of the amino group and subsequent cyanation to yield the target molecule. This route is advantageous for scale-up due to its reliance on well-established and predictable reaction classes and the availability of cost-effective starting materials.

The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting aryl amines into halides or pseudohalides via a diazonium salt intermediate.[3][4][5] Its application to heterocyclic amines, while effective, requires careful optimization of conditions to manage the stability of the heterocyclic diazonium salt.[6][7]

Logical Workflow Diagram

The following diagram illustrates the key transformations in the synthesis of 6-Methoxy-3-nitropyridine-2-carbonitrile.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Sandmeyer Cyanation A 2-Amino-6-methoxypyridine B 2-Amino-6-methoxy-3-nitropyridine A->B H₂SO₄, HNO₃ 0-10 °C C Aryl Diazonium Salt (in situ intermediate) B->C NaNO₂, H₂SO₄ < 5 °C D 6-Methoxy-3-nitropyridine-2-carbonitrile C->D CuCN, KCN Heat

Caption: Overall synthetic workflow for 6-Methoxy-3-nitropyridine-2-carbonitrile.

Detailed Protocols and Methodologies

This section provides a step-by-step protocol for the synthesis on a 100-gram scale. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, face shields, and acid-resistant gloves.[8][9][10]

Materials and Equipment
Reagent/MaterialCAS NumberMolecular Wt.QuantityMolesNotes
2-Amino-6-methoxypyridine17921-92-5124.14100 g0.805Starting Material
Sulfuric Acid (98%)7664-93-998.08500 mL-Reagent/Solvent
Nitric Acid (70%)7697-37-263.0155 mL0.886Nitrating Agent
Sodium Nitrite7632-00-069.0061 g0.884Diazotizing Agent
Copper(I) Cyanide544-92-389.5680 g0.893Catalyst
Potassium Cyanide151-50-865.12120 g1.84Cyanide Source
Toluene108-88-392.141 L-Extraction Solvent
Deionized Water7732-18-518.02As needed-For work-up

Equipment:

  • 1 L, 3-neck round-bottom flask equipped with mechanical stirrer, thermometer, and addition funnel.

  • Large ice-water bath and secondary containment.

  • Heating mantle with temperature controller.

  • Filtration apparatus (Büchner funnel).

  • Standard laboratory glassware.

Step 1: Nitration of 2-Amino-6-methoxypyridine

Rationale: The nitration of the pyridine ring is directed by the activating amino and methoxy groups. Using a mixed acid system (H₂SO₄/HNO₃) at low temperatures is crucial to control the exothermic reaction and prevent over-nitration or degradation.[2][11]

Procedure:

  • Charge the 1 L reaction flask with concentrated sulfuric acid (500 mL).

  • Cool the acid to 0 °C using an ice-water bath.

  • Slowly and portion-wise, add 2-amino-6-methoxypyridine (100 g, 0.805 mol) to the stirred sulfuric acid, ensuring the internal temperature does not exceed 10 °C.

  • Once the addition is complete, continue stirring at 0-5 °C until a clear solution is obtained.

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid (55 mL) to a separate flask containing 100 mL of chilled sulfuric acid.

  • Add the nitrating mixture dropwise to the pyridine solution via the addition funnel over 1-2 hours, maintaining the internal temperature strictly below 10 °C.

  • After the addition is complete, allow the reaction to stir at 5-10 °C for an additional 2 hours. Monitor reaction completion by TLC or HPLC.

  • Very carefully, pour the reaction mixture onto 2 kg of crushed ice with vigorous stirring.

  • Neutralize the resulting slurry by the slow addition of aqueous ammonia or sodium hydroxide solution, keeping the temperature below 20 °C.

  • Filter the precipitated yellow solid, wash thoroughly with cold water until the washings are neutral (pH 7), and dry under vacuum.

  • The expected product is 2-amino-6-methoxy-3-nitropyridine .

Step 2: Sandmeyer Cyanation

Rationale: The amino group of the nitropyridine intermediate is converted to a diazonium salt, which is then displaced by a cyanide nucleophile using a copper(I) cyanide catalyst. Temperature control during diazotization is critical to prevent premature decomposition of the unstable diazonium salt.[4]

Procedure:

  • Prepare a solution of sulfuric acid (250 mL) and water (500 mL) in a 2 L flask and cool to 0 °C.

  • Add the dried 2-amino-6-methoxy-3-nitropyridine from Step 1 to the cold acid solution and stir to form a fine slurry.

  • In a separate beaker, dissolve sodium nitrite (61 g, 0.884 mol) in 150 mL of water and cool the solution to 0 °C.

  • Add the sodium nitrite solution dropwise to the nitropyridine slurry, keeping the temperature below 5 °C. A slight excess of nitrous acid should be maintained (test with starch-iodide paper).[4] Stir for 30 minutes after addition is complete.

  • In a separate 3 L flask, prepare the cyanation solution. Caution: Cyanides are highly toxic. Handle with extreme care under a fume hood. Dissolve copper(I) cyanide (80 g, 0.893 mol) and potassium cyanide (120 g, 1.84 mol) in 600 mL of water. Warm gently to 50-60 °C to aid dissolution, then add 500 mL of toluene.

  • Slowly and carefully add the cold diazonium salt solution to the warm cyanide solution with vigorous stirring. Nitrogen gas will evolve. Control the addition rate to manage foaming and maintain the temperature between 50-60 °C.

  • After the addition is complete, heat the mixture to 70 °C for 1 hour to ensure complete reaction.

  • Cool the mixture to room temperature. Separate the organic (toluene) layer.

  • Extract the aqueous layer twice with 250 mL portions of toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the toluene under reduced pressure to yield the crude product.

  • Recrystallize the crude solid from an ethanol/water mixture to afford pure 6-Methoxy-3-nitropyridine-2-carbonitrile as a crystalline solid.[12][13]

Process Safety and Hazard Analysis

Scaling up chemical synthesis requires a thorough understanding of potential hazards.

HazardStep(s)CauseMitigation Strategy
Thermal Runaway 1 (Nitration)Highly exothermic reaction of nitric/sulfuric acids with organic substrate.Strict temperature control (<10 °C), slow addition of reagents, adequate cooling capacity, use of a blast shield.[2]
Toxic Gas Evolution 2 (Cyanation)Acidification of cyanide salts releases highly toxic HCN gas.Perform reaction in a well-ventilated fume hood. Keep a cyanide antidote kit available. Do not acidify cyanide waste streams.
Corrosive Materials 1, 2Concentrated sulfuric and nitric acids.Use appropriate PPE (acid-resistant gloves, face shield, apron). Work in a designated area with access to an emergency shower and eyewash station.
Toxic Reagents 2Copper and potassium cyanide are highly toxic if ingested or absorbed.[9]Handle with extreme care, using double gloves. Avoid generating dust. Decontaminate all equipment and work surfaces after use.

Expected Results and Characterization

ParameterExpected ValueAnalytical Method
Overall Yield 60-70%Gravimetric
Final Product Purity >98%HPLC, ¹H NMR
Appearance Pale yellow to yellow crystalline solidVisual
Melting Point Approx. 117-122 °CMelting Point Apparatus
Molecular Weight 179.13 g/mol Mass Spectrometry

The nitrile functional group is a common pharmacophore and is generally robust and not readily metabolized, contributing to the stability of the final active pharmaceutical ingredient.[14]

Conclusion

The two-step synthesis pathway detailed herein provides a reliable and scalable method for producing high-purity 6-Methoxy-3-nitropyridine-2-carbonitrile. The protocol emphasizes critical process parameters, particularly temperature control during the nitration and diazotization steps, and outlines essential safety measures for handling hazardous reagents. By following this well-defined procedure, researchers and drug development professionals can efficiently access this key synthetic intermediate for advanced pharmaceutical research and development.

References

  • Synthesis of bromocyclopropylpyridines via the Sandmeyer reaction. (n.d.). Academia.edu. Retrieved March 21, 2026, from [Link]

  • Hassan, Z., & Iqbal, J. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 15(11), 2399-2428. Retrieved March 21, 2026, from [Link]

  • Pyrylium salts- kryptonite for the Sandmeyer reaction? (2021, March 26). Scientific Update. Retrieved March 21, 2026, from [Link]

  • Illustrated Glossary of Organic Chemistry - Sandmeyer reaction. (n.d.). UCLA Chemistry. Retrieved March 21, 2026, from [Link]

  • Scott, J. D., et al. (2013). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters, 23(23), 6393-6399. Retrieved March 21, 2026, from [Link]

  • Scheme 12: Synthesis of nitropyridine (40). (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Li, J., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research, 39(4), 209-212. Retrieved March 21, 2026, from [Link]

  • Appenroth, D., et al. (2023). 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile. Molbank, 2023(2), M1636. Retrieved March 21, 2026, from [Link]

  • Process for preparation of nitropyridine derivatives. (2010). Google Patents.
  • Galyak, E. V., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5670. Retrieved March 21, 2026, from [Link]

  • Katritzky, A. R., et al. (2005). Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & Biomolecular Chemistry, 3(3), 538-541. Retrieved March 21, 2026, from [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. Retrieved March 21, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 6-Methoxy-3-nitropyridine-2-carbonitrile Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of 6-methox...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of 6-methoxy-3-nitropyridine-2-carbonitrile (CAS: 950778-43-5) from 2-chloro-6-methoxy-3-nitropyridine (CAS: 38533-61-8).

Unlike standard cross-coupling reactions, this specific transformation requires a nuanced understanding of Nucleophilic Aromatic Substitution (SNAr) and transition-metal coordination chemistry. This guide provides mechanistic causality, self-validating protocols, and targeted FAQs to resolve yield and purity issues.

Mechanistic Causality & Core Principles

The conversion of 2-chloro-6-methoxy-3-nitropyridine to its corresponding nitrile is traditionally achieved via a modified Rosenmund–von Braun reaction[1].

Why is this substrate unique? The 2-position of the pyridine ring is highly electrophilic because it is flanked by the electron-withdrawing pyridine nitrogen and the strongly electron-withdrawing 3-nitro group. This dual activation dramatically lowers the activation energy for SNAr. Consequently, cyanation occurs at a remarkably mild 90 °C[1], whereas unactivated aryl chlorides typically require harsh temperatures exceeding 150 °C.

However, this high reactivity is a double-edged sword. If the reaction temperature exceeds 100 °C, the solvent (DMF) degrades into dimethylamine, which acts as a competing nucleophile, leading to a dimethylamino byproduct. Furthermore, the product strongly coordinates with copper during workup, which is the primary cause of "phantom" low yields.

ReactionPathway SM 2-Chloro-6-methoxy- 3-nitropyridine Product 6-Methoxy-3-nitropyridine- 2-carbonitrile SM->Product CuCN, DMF, 90°C or Zn(CN)2, Pd cat. Amine Dimethylamine Adduct (DMF Degradation) SM->Amine Excess Heat (>100°C in DMF) Amide Amide Byproduct (Hydrolysis) Product->Amide H2O / Base (Poor Workup)

Figure 1: Synthesis pathways and side reactions for 6-methoxy-3-nitropyridine-2-carbonitrile.

Quantitative Methodology Comparison

To improve yields, you must choose the right catalytic system for your scale. Below is a quantitative comparison of the two most reliable methodologies.

ParameterProtocol A: CuCN (Rosenmund-von Braun)Protocol B: Pd-Catalyzed Zn(CN)₂
Reagents CuCN (3.0 eq)Zn(CN)₂ (0.6 eq), Pd₂(dba)₃ (5 mol%), dppf (10 mol%)
Solvent & Temp DMF, 90 °CDMF, 100 °C
Reaction Time 5 - 8 hours2 - 4 hours
Typical Yield 60 - 75%80 - 95%
Scalability Good, but generates stoichiometric Cu wasteExcellent, lower toxicity waste profile
Primary Failure Mode Product trapped in Cu-complex during workupCatalyst poisoning by oxygen or wet solvent

Self-Validating Experimental Protocols

A robust protocol must validate itself in real-time. Do not proceed to the next step unless the visual or chemical benchmarks described below are met.

Protocol A: Optimized CuCN Cyanation (Mild Conditions)

Reference: Adapted from Grisez et al., 2024[1]

  • Reagent Verification & Setup: Weigh 2-chloro-6-methoxy-3-nitropyridine (1.0 eq) and CuCN (3.0 eq).

    • Self-Validation Checkpoint: Inspect the CuCN powder. It must be off-white to pale yellow. If it has a green or brown tint, Cu(II) oxidation has occurred. This will poison the reaction and drastically reduce your yield. Discard and use a fresh bottle.

  • Reaction Execution: Suspend the reagents in anhydrous DMF (0.2 M) under an argon atmosphere. Heat the mixture to exactly 90 °C.

    • Self-Validation Checkpoint: The suspension will transition from a yellow slurry to a dark, homogeneous brown/black solution within 1-2 hours. This indicates the successful formation of the intermediate copper-nitrile complex.

  • Complex Disruption & Quench (Critical Step): Cool the reaction to room temperature. Pour the mixture into a 1:1 solution of saturated aqueous NH₄Cl and concentrated NH₄OH (10 mL per mmol of substrate). Stir vigorously for 30 minutes.

    • Self-Validation Checkpoint: The aqueous phase MUST turn a vibrant, deep royal blue (indicating the formation of the[Cu(NH₃)₄]²⁺ complex). If the solution remains a murky brown emulsion, the copper-nitrile complex has not been fully disrupted, and your product remains trapped. Add more NH₄OH until the blue color persists.

  • Extraction: Extract with EtOAc (3x). Wash the combined organic layers with water (5x) to remove residual DMF, followed by brine. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol B: Palladium-Catalyzed Cyanation (High-Yield Alternative)
  • Catalyst Preparation: In a flame-dried Schlenk flask, combine the substrate (1.0 eq), Zn(CN)₂ (0.6 eq), Pd₂(dba)₃ (5 mol%), and dppf (10 mol%).

    • Self-Validation Checkpoint: Zn(CN)₂ provides 2 equivalents of cyanide per mole; 0.6 eq ensures a slight excess while minimizing toxicity. The bidentate dppf ligand is critical here to prevent catalyst deactivation.

  • Degassing: Add anhydrous DMF. Degas the mixture via three strict freeze-pump-thaw cycles.

    • Self-Validation Checkpoint: Oxygen is lethal to the active Pd(0) species. Proper degassing ensures the solution transitions smoothly to a deep red/orange active catalyst state upon heating. If a black precipitate (Pd black) forms, the catalyst has died.

  • Heating & Workup: Heat to 100 °C for 3 hours. Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove zinc salts. Wash the filtrate with 5% aqueous LiCl (3x) to efficiently remove DMF. Concentrate and purify.

Troubleshooting FAQs

Q1: I am observing complete consumption of 2-chloro-6-methoxy-3-nitropyridine by TLC, but my isolated yield of the nitrile is below 30%. Where is my product? A: Your product is likely trapped in the aqueous phase as a stable copper-nitrile complex. The nitrile group of 6-methoxy-3-nitropyridine-2-carbonitrile acts as a strong ligand for copper. Resolution: You must aggressively break this complex during workup. Ensure you are using a vast excess of concentrated aqueous ammonia (NH₄OH) or an EDTA solution during your quench. The aqueous layer must turn deep blue before extraction.

Q2: LC-MS analysis of my crude mixture shows a major byproduct with a mass shift of approximately +8.5 Da (and loss of the chlorine isotope pattern). What is this? A: This is the 2-(dimethylamino)-6-methoxy-3-nitropyridine adduct. Causality: At temperatures above 100 °C, DMF begins to thermally degrade, releasing dimethylamine. Because your starting material is highly activated for SNAr, the dimethylamine outcompetes the cyanide ion, substituting the chlorine atom. Resolution: Strictly control your heating mantle to ensure the internal reaction temperature never exceeds 90 °C[1]. Alternatively, switch the solvent to N-Methyl-2-pyrrolidone (NMP).

Q3: My product contains a +18 Da impurity relative to the desired nitrile. How do I prevent this? A: A +18 Da mass shift indicates that your nitrile has been hydrolyzed to the primary amide (6-methoxy-3-nitropyridine-2-carboxamide). Causality: The electron-withdrawing nature of the pyridine ring makes the newly formed nitrile highly susceptible to hydration, especially if water is present during the high-temperature reaction phase, or if the workup is excessively basic/acidic for prolonged periods. Resolution: Ensure all reagents and solvents are strictly anhydrous. Minimize the time the product spends in the basic ammonia quench during workup.

TroubleshootingTree Start Issue: Low Yield of Nitrile CheckConv Is Starting Material Consumed? (TLC/HPLC) Start->CheckConv NoConv Incomplete Conversion CheckConv->NoConv No YesConv Full Conversion CheckConv->YesConv Yes Sol1 Check CuCN quality Ensure anhydrous DMF NoConv->Sol1 Sol2 Switch to Pd/Zn(CN)2 catalytic system NoConv->Sol2 CheckMass Mass Balance Check: Is product in aqueous phase? YesConv->CheckMass YesAq Trapped in Cu-complex CheckMass->YesAq Yes NoAq Side Reactions Occurred CheckMass->NoAq No Sol3 Quench with NH4OH or EDTA to release nitrile YesAq->Sol3 CheckImp Identify Impurities (LC-MS) NoAq->CheckImp Imp1 +18 Da (Amide) CheckImp->Imp1 Imp2 +8.5 Da (Dimethylamino) CheckImp->Imp2 Sol4 Use strictly anhydrous conditions & gentle workup Imp1->Sol4 Sol5 Lower reaction temp to 90°C or switch solvent Imp2->Sol5

Figure 2: Troubleshooting logic tree for resolving low yields in cyanation reactions.

References

  • Grisez, T., Ravi, N. P., Froeyen, M., Schols, D., Van Meervelt, L., De Jonghe, S., & Dehaen, W. "Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase." Molecules 2024, 29(5), 954. URL:[Link]

  • "2-Chloro-6-methoxy-3-nitropyridine (CAS 38533-61-8) Product Data." LookChem. URL:[Link]

Sources

Optimization

Purification techniques for removing impurities from 6-Methoxy-3-nitropyridine-2-carbonitrile

Technical Support Center: Purification of 6-Methoxy-3-nitropyridine-2-carbonitrile Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex ph...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 6-Methoxy-3-nitropyridine-2-carbonitrile

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with the isolation and purification of 6-Methoxy-3-nitropyridine-2-carbonitrile .

The synthesis of this highly functionalized pyridine derivative typically involves the cyanation of 2-chloro-6-methoxy-3-nitropyridine using transition metals (e.g., Copper(I) cyanide or Palladium catalysts)[1]. The highly electron-deficient nature of the nitropyridine ring, combined with the coordinating ability of the nitrile group, creates a unique set of purification bottlenecks, including transition metal entrapment, nitrile hydrolysis, and starting material co-elution.

This guide bypasses generic advice, focusing instead on the mechanistic causality behind these issues and providing self-validating protocols to achieve >99% purity.

I. Purification Workflow Visualization

G SM 2-Chloro-6-methoxy- 3-nitropyridine Rxn Cyanation (CuCN or Pd) 90°C, DMF SM->Rxn Crude Crude Mixture (Target + Metals + SM) Rxn->Crude Workup Aqueous Workup (pH 5-7, EDTA) Crude->Workup Quench & Extract Flash Flash Chromatography (Toluene/EtOAc gradient) Workup->Flash Removes polar hydrolysis byproducts Scavenge Metal Scavenging (SiliaMetS Thiol, 12h) Flash->Scavenge Removes unreacted SM Cryst Recrystallization (DCM/Pet Ether) Scavenge->Cryst Reduces Pd/Cu to <10 ppm Pure Pure 6-Methoxy-3-nitropyridine- 2-carbonitrile Cryst->Pure >99% Purity

Workflow for the synthesis and purification of 6-Methoxy-3-nitropyridine-2-carbonitrile.

II. Diagnostic Troubleshooting (FAQs)

Q1: Why am I seeing co-elution of unreacted 2-chloro-6-methoxy-3-nitropyridine with my target carbonitrile during silica gel chromatography? The Causality: The chloro group and the cyano group exert similar electron-withdrawing effects on the pyridine ring. In standard aliphatic/polar solvent systems (like Hexane/Ethyl Acetate), their dipole moments interact similarly with the silanol groups on the stationary phase, leading to overlapping retention factors ( Rf​ ). The Solution: Switch the bulk non-polar solvent from Hexane to Toluene. The π−π stacking interactions between the toluene solvent and the highly electron-deficient nitropyridine ring will selectively retard the elution of the carbonitrile product relative to the chloro-starting material, significantly improving peak resolution.

Q2: My final product has a green/brown tint and fails elemental analysis. How do I remove residual copper or palladium? The Causality: Cyanation reactions typically require CuCN (Rosenmund-von Braun reaction) or Pd-catalysts[1]. The resulting 6-Methoxy-3-nitropyridine-2-carbonitrile acts as a bidentate-like ligand; the pyridine nitrogen and the nitrile group strongly coordinate with soft transition metals (Cu, Pd), pulling them into the organic phase during workup. The Solution: Implement a metal scavenging step using thiol-functionalized silica (e.g., SiliaMetS Thiol). The soft, highly nucleophilic thiol ligand has a superior binding affinity for Pd(0)/Pd(II) and Cu(I), outcompeting the coordinating ability of the pyridine nitrogen and reducing metal contamination from >1000 ppm to <10 ppm[2][3].

Q3: I am observing a highly polar impurity that forms during the aqueous workup. What is it, and how do I prevent it? The Causality: The nitrile group at the 2-position is highly activated by the adjacent electronegative pyridine nitrogen and the strongly electron-withdrawing para-nitro group. This makes the carbonitrile highly susceptible to nucleophilic attack by water. Under highly basic or strongly acidic aqueous workup conditions, the nitrile rapidly hydrolyzes to 6-methoxy-3-nitropyridine-2-carboxamide or the corresponding carboxylic acid. The Solution: Maintain strict pH control (pH 5–7) during the aqueous quench. If a basic wash is required to remove phenolic byproducts, use a mild base (saturated NaHCO3​ , pH ~8) and limit biphasic contact time to less than 15 minutes.

Q4: Why is there a loss of the methoxy group (forming a pyridone derivative) during the reaction? The Causality: High temperatures (>120 °C) in polar aprotic solvents like DMF can lead to nucleophilic ether cleavage, especially when the methoxy group is activated by the ortho-nitro group. The Solution: Keep cyanation temperatures strictly around 90 °C[1]. If the reaction is sluggish, increase catalyst loading rather than temperature.

III. Quantitative Impurity Data

ImpuritySourceDetection MethodTypical Rf​ (Hex/EtOAc 3:1)Recommended Removal Strategy
2-Chloro-6-methoxy-3-nitropyridine Unreacted SMUV (254 nm)0.45Toluene-based column chromatography
6-Methoxy-3-nitropyridine-2-carboxamide Nitrile HydrolysisLC-MS (M+18)0.10Aqueous wash (pH 5-7) / Silica plug
Copper (Cu) / Palladium (Pd) Catalyst/ReagentICP-MSN/A (Baseline/Tailing)SiliaMetS Thiol Scavenging
6-Hydroxy-3-nitropyridine-2-carbonitrile Ether cleavageNMR / LC-MS0.05Mild basic aqueous wash (pH 8)

IV. Self-Validating Experimental Protocols

Protocol A: Chromatographic Resolution of Product and Starting Material

Objective: Separate 6-Methoxy-3-nitropyridine-2-carbonitrile from unreacted 2-chloro-6-methoxy-3-nitropyridine.

  • Preparation: Prepare a silica gel column using a 20:1 ratio of silica to crude mass.

  • Dry Loading: Dissolve the crude mixture in a minimal amount of dichloromethane (DCM), add silica gel (3x the crude mass), and evaporate to a free-flowing powder. Causality: Dry loading prevents the highly crystalline product from precipitating on the column head, which causes severe tailing.

  • Elution: Elute using a gradient of Toluene:Ethyl Acetate (100:0 85:15).

  • Validation System: Analyze the collected fractions via HPLC (C18 column, Water/Acetonitrile gradient). The protocol is considered successful only when pooled fractions exhibit an Area Under the Curve (AUC) > 98% at 254 nm before proceeding to metal scavenging.

Protocol B: Transition Metal Scavenging and Polishing

Objective: Reduce Cu/Pd contamination to acceptable pharmaceutical limits (<10 ppm).

  • Dissolution: Dissolve the chromatographically purified product in Chloroform or DCM (approx. 10 mL per gram of product).

  • Scavenger Addition: Add SiliaMetS Thiol (or equivalent thiol-functionalized silica). Use 4 molar equivalents relative to the estimated metal concentration[2]. If the metal concentration is unknown, add 20% w/w relative to the product mass.

  • Incubation: Stir vigorously at room temperature for 12 hours. Causality: The heterogeneous nature of the scavenger requires sufficient kinetic time for the dissolved metal complexes to diffuse into the silica pores and bind to the thiol groups.

  • Filtration: Filter the suspension through a tightly packed Celite pad. Wash the pad with 2 column volumes of DCM to ensure complete product recovery.

  • Concentration & Recrystallization: Concentrate the filtrate under reduced pressure. Recrystallize the resulting solid by dissolving in minimal warm DCM and slowly layering with Petroleum Ether.

  • Validation System: Submit a 5 mg aliquot of the crystalline product for Inductively Coupled Plasma Mass Spectrometry (ICP-MS). The protocol is validated when Pd/Cu levels read <10 ppm[3].

V. References[2] "SCAVENGING USING SiliaMetS® AND SiliaBond® SCAVENGERS." FUJIFILM Wako Chemicals. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEngSKCKQcMtk7R6x9SpTGOZS7AjkRkGjUa4svY9OHO6RtjTR1XJ6cTSWM5IYduoEPv7JLXhSD7WsvqTdGgbcTVn8FzLbPCWFXdJq2ely-KRsfmHxpqq5jHMn5EXUScWqCVWOK5QPgOo6ySoEJkwuVCdezPU3Ju_iYds8_kE5rPg==[1] "Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase." MDPI. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1sQ8NYPy6eobOmcu9bTsy5nGVPhy4N9IKCiyBmif311ZQHWoq-oaCSRNrrgUP8kRA5c-Vs-NqEohwRHkEMduV2s3mW18GS9EtZyMQ79fGFVC1x33s2cWz42icyRtXWlS1pw==[3] "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm." PMC. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOC1LlrxoucfzaZSCtXq5irMHCbcM9qtW4JB1o0bD7V7hQEnm1qBpIjNs2-evH5DR810ULk1b_WxzlsNbgXA-2U9lsYzoyrgYN1jN1lbPXeMf-HnStFb0T8pnOJFXHm6Lwl5iPpTw0gEsGlV0=

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Solubility of 6-Methoxy-3-nitropyridine-2-carbonitrile

Welcome to the technical support guide for 6-Methoxy-3-nitropyridine-2-carbonitrile. This resource, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting strategies and...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 6-Methoxy-3-nitropyridine-2-carbonitrile. This resource, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the compound's challenging solubility characteristics in organic solvents. As a key intermediate in various synthetic pathways, understanding and overcoming its solubility limitations is crucial for experimental success.[1][2]

Understanding the Molecule: Why is Solubility a Challenge?

The solubility behavior of 6-Methoxy-3-nitropyridine-2-carbonitrile is dictated by its distinct chemical structure. It is a substituted pyridine derivative featuring multiple polar functional groups: a methoxy group (-OCH3), a nitro group (-NO2), and a nitrile group (-CN).[3]

  • High Polarity: The combination of the electron-withdrawing nitro and nitrile groups, along with the pyridine ring nitrogen, creates a molecule with a significant dipole moment. This inherent polarity suggests that it will be more soluble in polar solvents than in non-polar ones.

  • Hydrogen Bonding: The nitrogen atom of the pyridine ring, the oxygen atoms of the nitro group, and the nitrogen of the nitrile group can all act as hydrogen bond acceptors. This influences its interaction with protic solvents.

  • Crystal Lattice Energy: As a solid, crystalline compound, a significant amount of energy is required to overcome the intermolecular forces holding the molecules together in the crystal lattice.[4] Its planar structure and strong dipole-dipole interactions can lead to a highly stable crystal packing, resulting in low solubility even in compatible solvents.

A summary of its key physical and chemical properties is provided below.

PropertyValueSource
Molecular Formula C₈H₇N₃O₃
Molecular Weight 179.13 g/mol [3]
Appearance Solid[4]
Functional Groups Pyridine, Methoxy, Nitro, Nitrile[3]

Frequently Asked Questions (FAQs)

This section provides direct answers to the most common solubility challenges.

Q1: I'm struggling to dissolve 6-Methoxy-3-nitropyridine-2-carbonitrile at room temperature. Which solvents should I try first?

A: Given the compound's highly polar nature, your initial efforts should focus on polar aprotic solvents. These solvents have large dipole moments that can interact effectively with the polar functional groups of your compound. Start with:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • N-Methyl-2-pyrrolidone (NMP)

  • Acetonitrile

  • Acetone

Non-polar solvents like hexanes and toluene are generally poor choices and should be avoided as primary solvents. The general principle of "like dissolves like" is the most reliable guide for initial solvent selection.[5]

Q2: The compound remains insoluble even after trying several polar solvents. What is the next logical step?

A: The next step is to introduce energy to the system to help overcome the crystal lattice energy.

  • Heating: Gently warming the mixture is often the most effective method. For most solid solutes, solubility increases with temperature because the dissolution process is endothermic (absorbs energy).[6][7] Always ensure the compound is thermally stable at the temperature you are using.

  • Agitation/Sonication: Continuous stirring or using an ultrasonic bath provides mechanical energy that breaks apart solute aggregates and increases the interaction between the solvent and the solute surface, accelerating the rate of dissolution.

Q3: Heating helps dissolve the compound, but it crashes out of solution as it cools. How can I maintain its solubility at lower temperatures?

A: This is a classic indication that you need to fine-tune the polarity of your solvent system. Using a co-solvent is the ideal strategy here. A co-solvent is a second, miscible solvent added to the primary solvent to modify its properties.[8][9] For instance, if your compound is dissolved in hot DMF but is needed for a reaction at room temperature, you might slowly add a less polar co-solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to create a mixture that can maintain solubility upon cooling. The key is to find the optimal ratio through systematic experimentation.

Q4: My experimental protocol cannot tolerate solvents like DMSO or DMF. Are there any alternative strategies?

A: Yes. If high-boiling point, polar aprotic solvents are not suitable, consider these approaches:

  • Particle Size Reduction: Decreasing the particle size of your solid by carefully grinding it with a mortar and pestle increases the surface area available for solvent interaction.[6][8] This primarily increases the rate of dissolution but can be crucial for achieving saturation in a reasonable timeframe.[7]

  • Alternative Solvent Systems: Explore moderately polar solvents that you might have initially overlooked, such as ethyl acetate or THF, but use them at elevated temperatures. Synthesis procedures for related compounds often use ethyl acetate for extractions, suggesting it has some utility.[2]

Systematic Troubleshooting Guide & Protocols

For a more rigorous approach, follow this systematic guide to diagnose and solve solubility issues.

Workflow 1: Systematic Solubility Assessment

This workflow provides a structured method for testing and identifying a suitable solvent system.

Start Start: Crude Compound AddSolvent Add Small Volume of Test Solvent Start->AddSolvent Agitate Agitate Vigorously (Vortex/Sonicate) AddSolvent->Agitate Observe1 Observe Result Agitate->Observe1 Soluble SOLUBLE System Found Observe1->Soluble  Yes Heat Gently Heat Mixture Observe1->Heat  No Insoluble INSOLUBLE NewSolvent Select New Solvent (Different Polarity) Insoluble->NewSolvent Observe2 Observe Result Heat->Observe2 Observe2->Soluble  Yes Observe2->Insoluble  No NewSolvent->AddSolvent

Caption: A systematic workflow for initial solvent screening.

Protocol 1: Small-Scale Solvent Screening
  • Preparation: Aliquot approximately 2-5 mg of 6-Methoxy-3-nitropyridine-2-carbonitrile into several small vials.

  • Solvent Addition: To the first vial, add a measured volume (e.g., 100 µL) of a test solvent from the list below.

  • Agitation: Vigorously agitate the vial for 1-2 minutes using a vortex mixer or place it in an ultrasonic bath for 5-10 minutes.

  • Observation: Observe the vial against a dark background. If the solid has completely dissolved, the solvent is suitable.

  • Heating: If the solid remains, warm the vial gently (e.g., to 40-50°C) and continue agitation. Observe any changes.

  • Documentation: Record your observations as "Insoluble," "Partially Soluble," "Soluble with Heat," or "Freely Soluble."

  • Iteration: Repeat steps 2-6 with solvents from different polarity classes.

Suggested Test Solvents (In Order of Decreasing Polarity):

  • Polar Aprotic: DMSO, DMF, NMP, Acetonitrile

  • Polar Protic: Methanol, Ethanol (Note: Protic solvents may be reactive depending on your experimental goals)

  • Moderately Polar: Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM)

  • Non-Polar: Toluene, Hexanes (Primarily for negative controls or anti-solvents)

Workflow 2: Co-Solvent System Development

If a single solvent is not effective at the desired temperature, a co-solvent system is the next logical approach.

Start Problem: Low Solubility in 'Good' Solvent A SelectCoSolvent Select Miscible 'Poor' or 'Anti-Solvent' B Start->SelectCoSolvent TestRatios Prepare & Test Blends (e.g., 9:1, 1:1, 1:9 A:B) SelectCoSolvent->TestRatios Observe Solubility Improved? TestRatios->Observe Optimize Optimize Ratio (Titration) Observe->Optimize  Yes Failure FAILURE: Try Different Co-Solvent C Observe->Failure  No Success SUCCESS: Optimized Co-Solvent System Identified Optimize->Success Failure->SelectCoSolvent

Caption: Logical workflow for developing a co-solvent system.

Protocol 2: Developing a Co-Solvent System

This protocol uses the principle of anti-solvent addition, which can also be adapted for recrystallization.[5]

  • Identify Solvents: From your screening, identify a "good" solvent (in which the compound is soluble, perhaps with heat) and a miscible "poor" or "anti-solvent" (in which the compound is insoluble). For example, DMF ("good") and Water ("poor"), or Acetone ("good") and Hexanes ("poor").

  • Dissolution: Dissolve your compound in the minimum amount of the hot "good" solvent to create a saturated or near-saturated solution.

  • Co-Solvent Titration: While stirring the hot solution, add the "poor" solvent dropwise until you observe persistent turbidity (cloudiness). This indicates the point of saturation for that solvent mixture.

  • Clarification: Add a few more drops of the hot "good" an solvent until the solution just becomes clear again.

  • Cooling: Allow the solution to cool slowly to your target temperature (e.g., room temperature). If the compound remains in solution, you have successfully identified a viable co-solvent ratio. If it precipitates, you may need to increase the proportion of the "good" solvent.

Summary of Troubleshooting Strategies

Problem Strategy Scientific Principle Key Considerations
Compound is insoluble at room temperature.Solvent Screening & Heating Match solvent polarity to the solute ("like dissolves like"). Provide thermal energy to overcome crystal lattice forces.[5][6]Start with polar aprotic solvents (DMF, DMSO). Check for thermal stability of the compound before heating.
Compound dissolves when hot but precipitates upon cooling.Co-Solvent System A blend of solvents can fine-tune the polarity and hydrogen-bonding properties of the medium to better match the solute's requirements.[8][9]Solvents must be miscible and inert to your reaction conditions. Systematic testing of ratios is required.
Dissolution is extremely slow.Particle Size Reduction Increasing the surface-area-to-volume ratio accelerates the rate of dissolution by exposing more of the solute to the solvent.[7][8]This does not change the thermodynamic solubility limit but can make dissolution more practical. Avoid excessive grinding which can generate static or change crystal form.
Standard organic solvents are not viable for the experiment.Advanced Methods Surfactants form micelles that can encapsulate poorly soluble compounds. Solid dispersions involve dispersing the compound in a carrier matrix.[8][9]These are complex formulation techniques generally used in drug delivery and may not be suitable for typical organic synthesis.

References

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. [Link]

  • PMC. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. [Link]

  • Gupta, V. et al. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. [Link]

  • ResearchGate. Techniques to improve the solubility of poorly soluble drugs. [Link]

  • LookChem. Cas 38533-61-8, 2-Chloro-6-methoxy-3-nitropyridine. [Link]

Sources

Optimization

Technical Support Center: Long-Term Storage and Stability of 6-Methoxy-3-nitropyridine-2-carbonitrile

Welcome to the technical support guide for 6-Methoxy-3-nitropyridine-2-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 6-Methoxy-3-nitropyridine-2-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical chemical intermediate. Improper storage can lead to degradation, compromising experimental outcomes and product quality. This guide provides in-depth answers to common questions, troubleshooting for observed issues, and validated protocols for handling and stability assessment.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 6-Methoxy-3-nitropyridine-2-carbonitrile?

A1: For maximum long-term stability, the compound should be stored at 2-8°C in a tightly sealed container, protected from light, and under an inert atmosphere (e.g., argon or nitrogen).[1][2][3] The primary goal is to rigorously exclude moisture, oxygen, and light.[1][4]

Q2: Why is this compound so sensitive to moisture, air, and light?

A2: The compound's sensitivity arises from its specific functional groups:

  • Nitrile Group (-CN): This group is susceptible to hydrolysis in the presence of moisture (water), which can convert it first to the corresponding amide and subsequently to a carboxylic acid.[5][6][7] This process can be accelerated by acidic or basic contaminants.

  • Nitroaromatic System: The nitro group (-NO2) on the pyridine ring makes the molecule susceptible to photodegradation when exposed to UV or even ambient light.[8][9] Light energy can initiate complex radical reactions, leading to the formation of colored impurities and loss of the parent compound.[10][11]

  • Electron-Deficient Pyridine Ring: The combination of the nitro and nitrile groups withdraws electron density from the pyridine ring, which can increase its susceptibility to nucleophilic attack and oxidative processes if not handled under an inert atmosphere.[12]

Q3: What are the common visible signs of degradation?

A3: The most common sign of degradation is a change in color. A pure sample of 6-Methoxy-3-nitropyridine-2-carbonitrile should be an off-white or pale yellow solid.[13] Degradation often results in the material turning a more pronounced yellow, orange, or even brown. This discoloration is typically due to the formation of complex photolytic or oxidative byproducts. Any change in physical appearance warrants a purity check.

Q4: How long can I expect the compound to remain stable under optimal conditions?

A4: When stored under the recommended conditions (refrigerated, dark, inert atmosphere), the compound is expected to remain stable for several years. However, stability is highly dependent on handling. Every time the container is opened, there is a risk of introducing atmospheric moisture and oxygen.[14] For critical applications, it is best practice to aliquot the compound into smaller, single-use vials under an inert atmosphere upon receipt.[1][4] We strongly recommend performing a purity analysis (e.g., via HPLC) before use if the compound has been stored for more than a year or if the container has been opened multiple times.

Section 2: Troubleshooting Guide

Problem: My compound has changed from off-white to a distinct yellow/brown color.

  • Probable Cause: This is a strong indicator of degradation, most likely caused by exposure to light (photodegradation) or, to a lesser extent, chronic exposure to air (oxidation).[8][9] Nitroaromatic compounds are particularly prone to forming colored byproducts upon photolysis.[10]

  • Recommended Action:

    • Do not assume purity. The material should be re-analyzed immediately using a quantitative method like HPLC or qNMR to determine the remaining percentage of the active compound.

    • If the purity is below your experimental tolerance, the material should be discarded or repurified (e.g., by recrystallization or column chromatography), followed by analytical confirmation of its structure and purity.

    • Review your storage and handling procedures. Ensure the compound is stored in an amber vial or a container wrapped in aluminum foil, and that it is kept inside a refrigerator or freezer, away from ambient lab lighting.[4]

Problem: My HPLC analysis shows a new, more polar peak and a decrease in the main peak area.

  • Probable Cause: The appearance of a more polar peak (i.e., one with a shorter retention time on a reverse-phase column) is a classic sign of hydrolysis. The nitrile group has likely been converted to the more polar carboxamide or carboxylic acid derivative.[5][7][15]

  • Recommended Action:

    • Identify the Impurity: Use LC-MS to determine the molecular weight of the new peak. A mass increase of +18 amu corresponds to the amide (C₈H₇N₃O₄), and a mass increase of +19 amu corresponds to the carboxylic acid (C₈H₆N₂O₅).

    • Quantify: Determine the percentage of the impurity. If significant, it may interfere with your reaction stoichiometry or downstream processing.

    • Prevent Future Hydrolysis: This issue is almost always caused by moisture. Ensure that all storage containers are scrupulously dried before use and that the compound is handled exclusively under a dry, inert atmosphere (e.g., in a glovebox).[1][16] Use anhydrous solvents for all reactions.

Problem: The compound shows poor or inconsistent reactivity in my synthetic protocol.

  • Probable Cause: A loss of reactivity, assuming all other reagents and conditions are correct, points to a decrease in the purity of the starting material. The actual concentration of 6-Methoxy-3-nitropyridine-2-carbonitrile is lower than calculated, leading to incorrect stoichiometry. The degradation products (e.g., the hydrolyzed acid) are unlikely to participate in the desired reaction.

  • Recommended Action:

    • Confirm Purity: Before starting any reaction, perform a quick purity check via HPLC or ¹H NMR. For NMR, the presence of new signals or a change in the integration ratios of characteristic peaks can indicate degradation.

    • Use a Fresh Aliquot: If you have been using a stock bottle that has been opened multiple times, switch to a fresh, unopened vial or a properly stored aliquot.

    • Perform a Stability Study: If this is a recurring issue, consider performing a systematic stability study as outlined in Section 4 to understand how your specific laboratory environment and handling procedures affect the compound over time.

Section 3: Key Degradation Pathways

The primary mechanisms responsible for the degradation of 6-Methoxy-3-nitropyridine-2-carbonitrile are hydrolysis and photodegradation.

A 6-Methoxy-3-nitropyridine-2-carbonitrile (Parent Compound) B 6-Methoxy-3-nitropyridine-2-carboxamide A->B Hydrolysis (+H₂O) D Complex Photodegradation Products (Colored Impurities, Radicals) A->D Photodegradation (hν / Light) C 6-Methoxy-3-nitropyridine-2-carboxylic acid B->C Further Hydrolysis (+H₂O)

Caption: Primary degradation pathways for 6-Methoxy-3-nitropyridine-2-carbonitrile.

  • Hydrolysis: In the presence of water, the nitrile functional group can undergo a two-step hydrolysis. The first step yields 6-methoxy-3-nitropyridine-2-carboxamide. With continued exposure to hydrolytic conditions, the amide can be further hydrolyzed to 6-methoxy-3-nitropyridine-2-carboxylic acid.[5][6][17] This is a significant concern as the properties and reactivity of these products are vastly different from the parent nitrile.

  • Photodegradation: Nitroaromatic compounds can absorb light in the UV-visible spectrum. This absorption can excite the molecule to a higher energy state, leading to bond cleavage or reaction with other molecules, including oxygen.[8][9] The exact structures of the photoproducts can be numerous and complex, but they are often responsible for the appearance of color in the sample.[10][11]

Section 4: Protocols for Stability Assessment and Handling

Protocol 4.1: Recommended Handling and Storage

This protocol minimizes exposure to atmospheric contaminants.

  • Receiving: Upon receipt, inspect the container for an intact seal. Do not open it in the open lab atmosphere.

  • Inert Atmosphere Transfer: Transfer the entire container into a glovebox or glove bag with a dry, inert atmosphere (<10 ppm H₂O, O₂).

  • Aliquoting: Open the main container inside the glovebox. Weigh out the desired amounts of the compound into smaller, pre-dried, and tared amber glass vials.

  • Sealing: Securely cap each vial with a PTFE-lined cap. For added protection, wrap the cap and neck with Parafilm®.

  • Labeling: Clearly label each aliquot with the compound name, lot number, date, and weight.

  • Storage: Place the aliquots and the main stock bottle inside a secondary container (e.g., a sealed plastic box with desiccant) and store in a designated refrigerator at 2-8°C.

Protocol 4.2: Experimental Workflow for a Long-Term Stability Study

This protocol allows you to validate the stability of the compound under your specific laboratory conditions.

cluster_conditions A Receive and Characterize (T=0 Analysis) - HPLC Purity - ¹H NMR Identity - Appearance B Aliquot Compound Under Inert Atmosphere A->B C Store Samples Under Varied Conditions B->C C1 Condition 1: 2-8°C, Dark, Inert Gas C2 Condition 2: 25°C, Dark, Inert Gas C3 Condition 3: 25°C, Ambient Light, Air D Analyze at Time Points (e.g., 1, 3, 6, 12 months) C1->D Sample from C1 C2->D Sample from C2 C3->D Sample from C3 E Purity & Appearance Meet Specifications? D->E F Continue Study to Next Time Point E->F Yes G Endpoint Reached: Determine Shelf-Life Under Test Condition E->G No F->D

Caption: Experimental workflow for a long-term stability study.

Methodology:

  • Time-Zero Analysis: Upon receiving a new batch, perform a complete characterization:

    • HPLC: Develop a stability-indicating HPLC method to establish the initial purity (e.g., >98%).

    • ¹H NMR: Record the spectrum in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to confirm structural identity.

    • Appearance: Record the color and physical state.

  • Sample Preparation: Following Protocol 4.1, prepare multiple aliquots (e.g., 10-20 mg each) for each storage condition to be tested.

  • Storage Conditions: Store the aliquots under a minimum of three conditions:

    • Optimal: 2-8°C, protected from light, under inert gas.

    • Accelerated (Thermal): 25°C (room temp), protected from light, under inert gas.

    • Accelerated (Light/Air): 25°C, exposed to ambient lab light, in a standard vial (not under inert gas).

  • Time-Point Testing: At predefined intervals (e.g., 1, 3, 6, and 12 months), remove one aliquot from each condition and re-analyze using the same methods established at Time-Zero.

  • Data Analysis: Compare the results to the Time-Zero data. Look for:

    • A decrease in the main peak area percentage in the HPLC chromatogram.

    • The appearance of new peaks (impurities).

    • Changes in the ¹H NMR spectrum.

    • Any change in color or appearance.

Section 5: Summary of Recommendations

ParameterOptimal ConditionSub-Optimal ConditionRationale & Potential Consequences
Temperature 2–8°C Room Temperature (~25°C) or higherPrevents potential thermal decomposition and slows the rate of all degradation reactions.[12][18][19] Higher temperatures accelerate hydrolysis and other unwanted reactions.
Atmosphere Inert Gas (Argon, Nitrogen) Ambient AirExcludes moisture and oxygen.[1][4] Exposure to air leads to hydrolysis of the nitrile group and potential oxidation of the molecule.[5][7]
Light In the Dark (Amber Vial) Ambient or UV LightPrevents photodegradation.[3][4] Exposure to light, especially UV, can cause the formation of colored impurities and loss of active compound.[8][9][10]
Container Tightly Sealed, PTFE-lined Cap Loosely Capped or Poor SealProvides a physical barrier against atmospheric contamination.[20][21] A poor seal allows continuous ingress of moisture and air, leading to rapid degradation.

References

  • Google Patents.
  • SPIE Digital Library. Photostability of luminophores sensitive to vapors of nitroaromatic compounds in a porous silicon microcavity. (2022). [Link]

  • Google Patents.
  • ResearchGate. Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. [Link]

  • Chemistry Stack Exchange. Storage of air and temperature sensitive reagents. (2023). [Link]

  • Tel Aviv University Research. The products and kinetics of hydrolysis of cyanopyridinium ions. (1966). [Link]

  • University of Pittsburgh, Wipf Group. Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). [Link]

  • ACS Catalysis. Unveiling the Pivotal Role of Ce Coordination Structures and Their Surface Arrangements in Governing 2-Cyanopyridine Hydrolysis... (2024). [Link]

  • Jubilant Ingrevia. Safety Data Sheet: 5-bromo-2-nitropyridine. [Link]

  • SciSpace. Photostability and Photostabilization of Drugs and Drug Products. [Link]

  • PubMed. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. (2005). [Link]

  • ACS Publications. Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? (2021). [Link]

  • ResearchGate. The thermal decomposition of azidopyridines. (2025). [Link]

  • ACS Publications. Relaxation and Photochemistry of Nitroaromatic Compounds... (2025). [Link]

  • LookChem. Cas 38533-61-8, 2-Chloro-6-methoxy-3-nitropyridine. [Link]

  • MDPI. Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. (2021). [Link]

  • ResearchGate. Thermal Decomposition of Nitropyrazoles. [Link]

  • PMC. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates...[Link]

  • RSC Publishing. The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes...[Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Analytical Validation of 6-Methoxy-3-nitropyridine-2-carbonitrile: The Definitive Role of High-Resolution Mass Spectrometry

In the landscape of pharmaceutical research and drug development, the unequivocal structural confirmation and purity assessment of novel chemical entities are paramount. 6-Methoxy-3-nitropyridine-2-carbonitrile, a substi...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the unequivocal structural confirmation and purity assessment of novel chemical entities are paramount. 6-Methoxy-3-nitropyridine-2-carbonitrile, a substituted pyridine derivative, serves as a critical building block in the synthesis of a variety of complex molecules and potential pharmaceutical agents.[1][2] Its versatile structure, featuring methoxy, nitro, and nitrile functional groups, offers multiple avenues for synthetic modification.[3][4] Consequently, rigorous analytical validation is not merely a procedural step but a foundational requirement to ensure the integrity of downstream applications.

This guide provides an in-depth technical comparison of High-Resolution Mass Spectrometry (HRMS) with other principal analytical techniques for the validation of 6-Methoxy-3-nitropyridine-2-carbonitrile. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to empower researchers, scientists, and drug development professionals in making informed decisions for compound characterization.

Chemical Profile: 6-Methoxy-3-nitropyridine-2-carbonitrile

A precise understanding of the target analyte's properties is the starting point for any analytical validation.

PropertyValueSource
IUPAC Name 6-methoxy-3-nitropyridine-2-carbonitrile[5][6][7][8]
Molecular Formula C₈H₅N₃O₃[9]
Molecular Weight 179.135 g/mol [9]
Theoretical Exact Mass 191.03309 uCalculated
CAS Number N/A
Appearance Typically a solid

Note: The IUPAC name is based on systematic nomenclature rules for organic compounds.[5][6][7][8][10]

The Gold Standard: High-Resolution Mass Spectrometry (HRMS) Validation

HRMS has become an indispensable tool in modern analytical chemistry, prized for its ability to provide highly accurate mass measurements.[11][12] This accuracy allows for the confident determination of a compound's elemental formula, a critical piece of evidence in structural elucidation.[13][14] For a molecule like 6-Methoxy-3-nitropyridine-2-carbonitrile, HRMS serves as a rapid and definitive method to confirm its identity and screen for potential impurities.[12]

Principle of HRMS Validation

The core principle of HRMS validation lies in its ability to distinguish between compounds with very similar nominal masses (isobars) by measuring mass with exceptional precision (typically to four or five decimal places). The high resolving power separates the ion of interest from background interferences, while the high mass accuracy (often below 5 ppm) provides a strong basis for elemental formula confirmation.[13][15] The objective is to demonstrate that the experimentally measured mass of the compound is statistically identical to its theoretically calculated exact mass.[16]

Experimental Protocol: HRMS Validation Workflow

This protocol outlines a self-validating system for the confirmation of 6-Methoxy-3-nitropyridine-2-carbonitrile.

1. Sample Preparation:

  • Rationale: To ensure the sample is free of non-volatile salts and is in a concentration suitable for the instrument's sensitivity range, preventing detector saturation.

  • Procedure:

    • Accurately weigh approximately 1 mg of the 6-Methoxy-3-nitropyridine-2-carbonitrile standard.

    • Dissolve the sample in 1 mL of a high-purity solvent mixture, such as 50:50 acetonitrile/water (LC-MS grade). This creates a 1 mg/mL stock solution.

    • Perform a serial dilution to create a working solution with a final concentration of approximately 1 µg/mL.

    • Filter the final solution through a 0.22 µm syringe filter if any particulate matter is visible.

2. Instrumentation and Method Setup:

  • Rationale: The choice of ionization and analyzer settings is critical for generating a stable and accurate signal for this specific molecule. Electrospray Ionization (ESI) is well-suited for polar molecules, and a positive ion mode is chosen due to the presence of the pyridine nitrogen, which is readily protonated.[12][17]

  • Instrument: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • Key Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Mass Analyzer Mode: Full Scan

    • Mass Range: m/z 50 - 500

    • Resolution: > 60,000 (FWHM)

    • Spray Voltage: 3.5 - 4.5 kV

    • Capillary Temperature: 275 - 325 °C

    • Data Type: Profile (for accurate mass measurement)

3. Data Acquisition and Analysis:

  • Rationale: The data analysis workflow is designed to systematically confirm the compound's identity based on multiple corroborating pieces of evidence provided by the HRMS data.

  • Procedure:

    • Calibrate the mass spectrometer immediately prior to analysis using a certified calibration solution to ensure high mass accuracy.

    • Inject the prepared sample solution.

    • Acquire the full scan mass spectrum. The expected protonated molecule [M+H]⁺ for C₈H₅N₃O₃ has a theoretical exact mass of 192.04036 u.

    • Using the instrument's software, extract the monoisotopic mass of the most intense peak corresponding to the analyte.

    • Calculate the mass error in parts per million (ppm) using the formula: ppm Error = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 1,000,000

    • Acceptance Criterion: The absolute mass error should be less than 5 ppm.[13] Some guidelines may allow up to 10 ppm, but <5 ppm provides higher confidence.

    • Compare the observed isotopic pattern with the theoretically predicted pattern for C₈H₅N₃O₃. The relative abundance of the A+1 and A+2 isotopes should match the theoretical distribution.

HRMS_Validation_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh Analyte B Dissolve & Dilute A->B C Filter (if needed) B->C D Instrument Calibration C->D E Inject Sample D->E F Acquire Full Scan Spectrum E->F G Extract Experimental Mass F->G H Calculate Mass Error G->H I Compare Isotopic Pattern G->I J Final Validation H->J I->J

Caption: HRMS validation workflow for small molecule identity confirmation.

A Comparative Overview of Analytical Techniques

While HRMS is powerful for confirming elemental composition, a comprehensive validation strategy often involves orthogonal techniques that provide complementary information.[18][19] No single technique can answer all questions about a compound's identity, purity, and structure.

TechniqueInformation ProvidedSensitivityIsomer DifferentiationQuantificationPrimary Use Case for Validation
HRMS Elemental Composition, Molecular WeightVery High (pg-ng)Poor (cannot distinguish structural isomers)Possible, requires extensive validationDefinitive confirmation of elemental formula and detection of trace impurities.
NMR Complete Molecular Structure (Connectivity)Low (µg-mg)Excellent (distinguishes structural isomers)Excellent (qNMR)Unambiguous structural elucidation and isomer identification. [18][20]
HPLC-UV Purity, Retention TimeHigh (ng)Possible (for isomers with different polarities)Excellent Quantification of purity and separation from related substances. [20][21]
FTIR Presence of Functional GroupsModerate (µg)PoorNoRapid confirmation of key functional groups (e.g., -C≡N, -NO₂, C-O).
Synergistic Power: A Multi-Technique Approach

The most trustworthy validation framework leverages the strengths of each technique to build a complete and irrefutable profile of the analyte.

  • Initial Confirmation: HRMS provides the first line of evidence, confirming that the synthesized compound has the correct elemental formula (C₈H₅N₃O₃).

  • Structural Elucidation: ¹H and ¹³C NMR spectroscopy then provides the definitive proof of structure, showing the precise connectivity of atoms and confirming that the correct isomer has been synthesized. NMR is uniquely capable of distinguishing 6-Methoxy-3-nitropyridine-2-carbonitrile from any potential positional isomers.[18]

  • Purity Assessment: HPLC coupled with a UV detector is the workhorse for determining the purity of the bulk sample. It separates the main compound from starting materials, by-products, and other impurities, allowing for accurate quantification.[19]

  • Functional Group Verification: FTIR offers a quick and simple check to ensure the expected functional groups (nitrile, nitro, ether) are present in the molecule.

Validation_Strategy center_node 6-Methoxy-3-nitropyridine-2-carbonitrile Validation HRMS HRMS center_node->HRMS  Elemental Formula NMR NMR center_node->NMR  Molecular Structure HPLC HPLC center_node->HPLC  Purity & Quantity FTIR FTIR center_node->FTIR  Functional Groups

Caption: Complementary roles of analytical techniques in compound validation.

Conclusion

The validation of a key synthetic intermediate like 6-Methoxy-3-nitropyridine-2-carbonitrile demands a rigorous, multi-faceted analytical approach. High-Resolution Mass Spectrometry stands out for its unparalleled ability to rapidly and accurately confirm the elemental composition, serving as a cornerstone of modern analytical validation. Its high sensitivity and specificity make it an essential tool for ensuring the molecular identity of the target compound.[11][22]

However, for complete and unambiguous characterization that meets the stringent standards of the pharmaceutical industry, HRMS should be integrated into a broader strategy that includes NMR for structural elucidation and HPLC for purity quantification.[18][19] By understanding the distinct yet complementary roles of these techniques, researchers can build a robust and self-validating data package that ensures the quality, safety, and efficacy of their scientific endeavors. This integrated approach embodies the principles of scientific integrity, providing a trustworthy and authoritative foundation for drug discovery and development.[23][24]

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • MDPI. (n.d.). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. [Link]

  • Michigan State University. (n.d.). Organic Nomenclature. [Link]

  • Study.com. (n.d.). IUPAC Naming for Organic Compounds | Rules, Process & Examples. [Link]

  • ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions. [Link]

  • Wikipedia. (n.d.). IUPAC nomenclature of chemistry. [Link]

  • PMC. (n.d.). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. [Link]

  • LookChem. (n.d.). Cas 38533-61-8, 2-Chloro-6-methoxy-3-nitropyridine. [Link]

  • University of Calgary. (n.d.). How to name organic compounds using the IUPAC rules. [Link]

  • Royal Society of Chemistry. (n.d.). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. [Link]

  • ResearchGate. (n.d.). Comparing GC–MS, HPLC and 1H NMR analysis of beef longissimus dorsi tissue extracts to determine the effect of suspension technique and ageing. [Link]

  • Speciality Chemicals. (n.d.). The Role of 2-Chloro-6-methoxy-3-nitropyridine in Modern Organic Synthesis. [Link]

  • PMC. (n.d.). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. [Link]

  • ResearchGate. (n.d.). Development and validation of a LC-HRMS method for the quantification of cannabinoids and their metabolites in human plasma. [Link]

  • ResearchGate. (2010). A DFT Study on Nitro Derivatives of Pyridine. [Link]

  • SciSpace. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. [Link]

  • ResearchGate. (n.d.). Development and Validation of Small Molecule Analytes by Liquid Chromatography-Tandem Mass Spectrometry. [Link]

  • ACS Publications. (2013). High-Resolution Screening Combined with HPLC-HRMS-SPE-NMR for Identification of Potential Health-Promoting Constituents in Sea Aster and Searocket—New Nordic Food Ingredients. [Link]

  • PubMed. (2009). Generic approach to validation of small-molecule LC-MS/MS biomarker assays. [Link]

  • MDPI. (2021). A Validated HPLC-PDA-HRMS Method to Investigate the Biological Stability and Metabolism of Antiparasitic Triterpenic Esters. [Link]

  • Patsnap. (2025). Differences in HPLC and NMR: Structural Elucidation Relevance. [Link]

  • Separation Science. (2026). How to Validate High-Resolution Mass Spectrometry for Nitrosamine Detection in Pharmaceuticals. [Link]

  • Specific Polymers. (2024). HPLC, a modular technique that complements NMR. [Link]

  • PubMed. (2016). Optimization and Validation of High-Resolution Mass Spectrometry Data Analysis Parameters. [Link]

  • MDPI. (2023). 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile. [Link]

  • Springer Nature. (n.d.). High-Resolution Mass Spectrometry in NPS Analysis. [Link]

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Comparative

Comparative Analysis: Why X-Ray Crystallography Outperforms NMR for Proton-Poor Heterocycles

Structural Validation of 6-Methoxy-3-nitropyridine-2-carbonitrile: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Alternatives As a Senior Application Scientist in structural biology and medicinal chemist...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural Validation of 6-Methoxy-3-nitropyridine-2-carbonitrile: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Alternatives

As a Senior Application Scientist in structural biology and medicinal chemistry, I frequently encounter the challenge of validating highly functionalized, sterically hindered small molecules. 6-Methoxy-3-nitropyridine-2-carbonitrile (C₇H₅N₃O₃) is a prime example. Synthesized from precursors like 2-chloro-6-methoxy-3-nitropyridine, it serves as a critical intermediate in the development of complex therapeutics, including isothiazolo[4,3-b]pyridines targeting Cyclin G-Associated Kinase (GAK) 1[1], 2[2].

The dense functionalization on the pyridine ring—comprising a methoxy group, a strongly electron-withdrawing nitro group, and a cyano group—creates significant steric and electronic interplay. Determining the exact dihedral angles, particularly the out-of-plane twisting of the nitro group relative to the pyridine ring, is vital for downstream in silico docking and structure-based drug design. This guide objectively compares X-ray crystallography against alternative modalities for this specific scaffold and outlines a self-validating experimental workflow.

While Nuclear Magnetic Resonance (NMR) spectroscopy is the default for liquid-state structural elucidation, it presents severe limitations for highly substituted heterocycles 3[3].

  • The NMR Limitation (Causality): 6-Methoxy-3-nitropyridine-2-carbonitrile has a low hydrogen-to-carbon ratio, possessing only two aromatic protons on the pyridine ring and three isolated protons on the methoxy group. Traditional 2D NMR techniques (such as NOESY) rely on through-space proton-proton distances (< 5 Å). Because this molecule lacks a contiguous network of protons, the NOE cross-peaks are too sparse to accurately calculate the 3D spatial orientation of the nitro and cyano groups 4[4].

  • The X-Ray Advantage: Single-crystal X-ray diffraction (SCXRD) directly maps electron density rather than relying on nuclear spin coupling. It provides absolute bond lengths, bond angles, and relative stereochemistry, offering an unambiguous "snapshot" of the molecular configuration regardless of the proton count 4[4], 5[5].

Table 1: Comparative Performance of Analytical Modalities for 6-Methoxy-3-nitropyridine-2-carbonitrile
ModalityPhase3D Resolution / ConformationStereochemical CertaintyLimitations for this Specific Molecule
X-Ray Crystallography SolidAtomic (< 0.8 Å)AbsoluteRequires high-quality single crystals; static state only.
NMR (1H, 13C, 2D) LiquidLow (Inferred via NOE)AmbiguousSparse proton network prevents accurate torsional angle mapping.
Mass Spectrometry (MS) GasNone (Mass/Fragmentation)NoneCannot differentiate between closely related structural isomers.
IR Spectroscopy Solid/LiquidFunctional Group LevelNoneIdentifies -NO₂, -CN, -OCH₃ presence, but not their spatial arrangement.

Experimental Workflow & Self-Validating Protocols

To ensure scientific integrity, the crystallographic validation of 6-Methoxy-3-nitropyridine-2-carbonitrile must follow a self-validating pipeline where each step's success is quantitatively proven before proceeding.

Protocol 1: Synthesis & High-Purity Crystallization

  • Synthesis: Convert 2-chloro-6-methoxy-3-nitropyridine to the target carbonitrile using copper(I) cyanide (CuCN) in DMF at 90 °C 2[2]. Purify via flash chromatography to >99% purity.

  • Crystallization: Dissolve the purified compound in a binary solvent system (Ethyl Acetate/Hexane, 1:3 ratio). Allow slow evaporation at a controlled 20 °C in a vibration-free environment.

    • Causality: Crystal packing requires extreme molecular homogeneity. Impurities >1% disrupt lattice formation, leading to twinning or amorphous powders. The differential vapor pressure of the binary solvent allows slow, controlled saturation, promoting the nucleation of a single, highly ordered crystal rather than rapid precipitation.

Protocol 2: Cryogenic Data Collection

  • Mounting: Select a crystal (approx. 0.2 x 0.1 x 0.1 mm) under a polarized microscope. Mount it on a MiTeGen loop using paratone oil.

  • Diffraction: Flash-cool the crystal to 100 K under a nitrogen stream. Collect diffraction data using a diffractometer equipped with Mo-Kα radiation (λ = 0.71073 Å).

    • Causality: Flash-cooling to 100 K minimizes atomic thermal vibrations (reducing the Debye-Waller factor). This physical freezing yields sharper diffraction spots at high Bragg angles, drastically improving the resolution of the electron density map. This is critical for distinguishing between electronically similar, closely spaced atoms (like the C and N of the cyano group) 5[5].

Protocol 3: Phase Determination & Refinement (The Self-Validating Step)

  • Solving: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT).

  • Refinement: Refine the structure via full-matrix least-squares on F² (SHELXL).

    • Causality: Refining on F² rather than F utilizes all collected data—including weak reflections—providing a statistically robust model. The protocol is self-validating: a final R₁ value of < 5% and a featureless residual electron density map (highest peak < 0.5 e/ų) mathematically prove that the proposed structural model perfectly matches the raw experimental diffraction data 5[5].

Workflow Visualization

G N1 6-Methoxy-3-nitropyridine- 2-carbonitrile N2 Validation Method Selection N1->N2 N3 NMR Spectroscopy (Solution State) N2->N3 Liquid N4 X-Ray Crystallography (Solid State) N2->N4 Solid N5 Ambiguous Conformation (Insufficient NOE) N3->N5 N6 Slow Evaporation (EtOAc/Hexane) N4->N6 N7 Diffraction at 100 K (Mo-Kα Radiation) N6->N7 N8 Phase Refinement (SHELXL, R1 < 5%) N7->N8 N9 Absolute 3D Structure Validated N8->N9

Decision logic and validation workflow for 6-M-3-N-2-C structural analysis.

Experimental Data: Structural Refinement Parameters

Below is a summary of the quantitative structural refinement parameters typically expected for a high-quality single crystal of a highly substituted nitropyridine derivative, demonstrating the mathematical rigor of the X-ray validation method.

Table 2: Representative Crystallographic Data and Structure Refinement
ParameterValue / Specification
Empirical Formula C₇H₅N₃O₃
Formula Weight 179.14 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo-Kα)
Crystal System / Space Group Monoclinic / P2₁/c
Goodness-of-fit on F² 1.045 (Validates model accuracy)
Final R indices [I > 2sigma(I)] R₁ = 0.038, wR₂ = 0.092
Largest diff. peak and hole 0.28 and -0.22 e.Å⁻³ (Confirms no missing atoms)

References

  • Why is crystallography still used in some cases for small molecule structure determination? Stack Exchange. Available at:[Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. NIH PMC. Available at: [Link]

  • NMR and X-ray Crystallography, Complementary Tools in Structural Proteomics of Small Proteins. ACS Publications. Available at:[Link]

  • Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. MDPI. Available at: [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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